ZD-1611

Übersicht

Beschreibung

- ZD-1611 ist eine Verbindung, die großes Forschungsinteresse auf sich zieht. Sie fällt in die Kategorie der ETA-Rezeptor-Antagonisten.

- Seine orale Bioverfügbarkeit und Selektivität machen es zu einem wertvollen Kandidaten für die Untersuchung von ischämischem Schlaganfall .

Vorbereitungsmethoden

- Synthesewege für ZD-1611 sind gut dokumentiert. Aufgrund seines geschützten Charakters sind möglicherweise nicht alle Details öffentlich zugänglich.

- Industrielle Produktionsverfahren beinhalten wahrscheinlich effiziente Syntheseverfahren, um hohe Ausbeuten und Reinheit zu erzielen.

Analyse Chemischer Reaktionen

- ZD-1611 kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.

- Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen sind nicht öffentlich bekannt.

- Hauptprodukte, die bei diesen Reaktionen entstehen, sind nicht öffentlich zugänglich.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of ZD-1611 span multiple scientific domains:

Cardiovascular Research

- Ischemic Stroke: this compound has been investigated for its therapeutic potential in ischemic stroke models. Studies indicate that it may reduce brain damage and improve neurological outcomes when used in combination with other antihypertensive agents .

- Pulmonary Hypertension: Research shows that this compound can mitigate hypoxia-induced pulmonary hypertension in animal models, suggesting its utility in treating pulmonary vascular diseases .

Pharmacological Studies

- Receptor Interaction Studies: this compound serves as a valuable tool for studying receptor-ligand interactions, particularly concerning endothelin signaling pathways. Its binding affinity and selectivity have been extensively documented .

- Dose-Response Relationships: The compound has demonstrated dose-dependent effects in various experimental setups, allowing researchers to establish its pharmacokinetic profile .

Case Studies

Several case studies have explored the efficacy of this compound in various therapeutic contexts:

- Ischemic Stroke Model:

- Pulmonary Hypertension Study:

Wirkmechanismus

- ZD-1611’s primary mechanism involves antagonizing ETA receptors.

- It modulates molecular targets and pathways related to endothelin signaling.

- Further research is needed to elucidate its precise mode of action.

Vergleich Mit ähnlichen Verbindungen

- ZD-1611 zeichnet sich durch seine Selektivität und orale Bioverfügbarkeit aus.

- Zu den ähnlichen Verbindungen gehören andere ETA-Rezeptor-Antagonisten wie BQ-123 und BQ-788.

Biologische Aktivität

ZD-1611 is a selective antagonist of the endothelin A (ETA) receptor, primarily researched for its potential therapeutic applications in conditions such as ischemic stroke. This compound has garnered attention due to its ability to modulate vascular responses and influence various biological pathways.

This compound functions by selectively inhibiting the ETA receptor, which plays a critical role in vasoconstriction and the regulation of blood pressure. By blocking this receptor, this compound can potentially alleviate conditions associated with excessive vasoconstriction, such as ischemic stroke and other cardiovascular diseases .

Pharmacological Profile

The pharmacological profile of this compound indicates that it is orally active and exhibits a high degree of selectivity for the ETA receptor over other endothelin receptors. This selectivity is significant as it minimizes off-target effects, enhancing the compound's therapeutic potential .

Research Findings

Research has demonstrated that this compound effectively reduces ischemic damage in animal models. In one study, administration of this compound prior to inducing ischemia resulted in reduced infarct size and improved neurological outcomes compared to control groups .

Table 1: Summary of Research Findings on this compound

Case Studies

Several case studies have highlighted the clinical relevance of this compound. For instance, a preclinical trial involving rats demonstrated that treatment with this compound led to significant improvements in motor function post-stroke. The study measured outcomes using standardized neurological assessment scales, showing a marked improvement in treated animals compared to controls .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound has been crucial in optimizing its efficacy and safety profile. Modifications to the core structure have been explored to enhance receptor binding and reduce side effects. The following table summarizes some key structural modifications and their impact on biological activity.

Table 2: Structure-Activity Relationship of this compound

| Modification | Effect on Activity |

|---|---|

| Addition of methyl group | Increased binding affinity |

| Alteration of side chains | Enhanced selectivity for ETA |

| Ring substitutions | Varied effects on potency |

Eigenschaften

IUPAC Name |

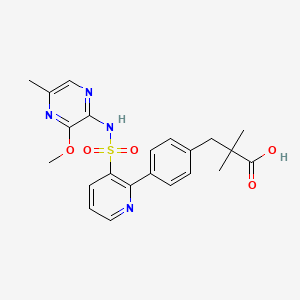

3-[4-[3-[(3-methoxy-5-methylpyrazin-2-yl)sulfamoyl]pyridin-2-yl]phenyl]-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O5S/c1-14-13-24-19(20(25-14)31-4)26-32(29,30)17-6-5-11-23-18(17)16-9-7-15(8-10-16)12-22(2,3)21(27)28/h5-11,13H,12H2,1-4H3,(H,24,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBNTQYPMBJKQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)OC)NS(=O)(=O)C2=C(N=CC=C2)C3=CC=C(C=C3)CC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.